1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride
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Overview
Description
1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3,5-dimethylbenzoyl group and an amine group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the 3,5-Dimethylbenzoyl Group: This step involves the acylation of the piperidine ring using 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
Amination at the 4-Position:
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactions and automated synthesis techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amine or benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethylbenzoyl)piperidine: Lacks the amine group at the 4-position.
4-aminopiperidine: Lacks the 3,5-dimethylbenzoyl group.
3,5-dimethylbenzoylpiperidine: Similar structure but different substitution pattern.
Uniqueness
1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride is unique due to the presence of both the 3,5-dimethylbenzoyl group and the amine group at the 4-position of the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
1158505-09-9 |
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Molecular Formula |
C14H21ClN2O |
Molecular Weight |
268.8 |
Purity |
91 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.